An In-depth Technical Guide to 4-[(5-Bromothiophen-2-yl)methyl]morpholine (CAS 364793-76-0)
An In-depth Technical Guide to 4-[(5-Bromothiophen-2-yl)methyl]morpholine (CAS 364793-76-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(5-Bromothiophen-2-yl)methyl]morpholine is a heterocyclic compound featuring a brominated thiophene ring linked to a morpholine moiety.[1][2][3] As a member of the bioactive small molecule family, it holds potential as a key intermediate in the synthesis of novel pharmaceutical agents.[2] The unique combination of the thiophene and morpholine scaffolds suggests a range of possible biological activities, given that these individual core structures are present in numerous therapeutic agents. This technical guide provides a comprehensive overview of the known properties, a putative synthesis protocol, and the potential therapeutic applications of this compound based on existing literature for related structures.
Physicochemical Properties
The fundamental physicochemical properties of 4-[(5-Bromothiophen-2-yl)methyl]morpholine are summarized in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | References |
| CAS Number | 364793-76-0 | [1][2][3] |
| Molecular Formula | C₉H₁₂BrNOS | [1][2][3] |
| Molecular Weight | 262.17 g/mol | [1][2][3] |
| Purity | ≥97% | [2] |
| Product Family | Bioactive Small Molecules | [2] |
| Primary Use | Research Only | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-[(5-Bromothiophen-2-yl)methyl]morpholine is not explicitly available in the reviewed literature, a highly probable synthetic route is the reductive amination of 5-bromothiophene-2-carbaldehyde with morpholine. This common and efficient method for forming carbon-nitrogen bonds is widely used in medicinal chemistry.
Proposed Synthetic Pathway
The logical workflow for the synthesis is outlined below.
Caption: Proposed synthetic workflow for 4-[(5-Bromothiophen-2-yl)methyl]morpholine.
General Experimental Protocol: Reductive Amination
The following is a generalized experimental protocol for the reductive amination of an aldehyde with a secondary amine, which can be adapted for the synthesis of the title compound.
Materials:
-
5-Bromothiophene-2-carbaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 5-bromothiophene-2-carbaldehyde (1.0 equivalent) in anhydrous DCM or DCE, add morpholine (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-[(5-Bromothiophen-2-yl)methyl]morpholine.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Therapeutic Applications
While no specific biological data for 4-[(5-Bromothiophen-2-yl)methyl]morpholine has been found in the scientific literature, the constituent thiophene and morpholine moieties are present in a wide array of biologically active compounds. This suggests that the title compound could be a valuable scaffold for the development of new therapeutics.
Central Nervous System (CNS) Disorders
The morpholine ring is a common feature in many CNS-active drugs due to its ability to improve physicochemical properties like solubility and membrane permeability, which are crucial for crossing the blood-brain barrier.[4][5] Furthermore, this compound is listed by some suppliers as a potential intermediate for molecules targeting CNS disorders.[3]
Anti-inflammatory Activity
Thiophene derivatives are known to exhibit anti-inflammatory properties.[6][7][8][9][10] For instance, a study on 2-[4-morpholino]-3-aryl-5-substituted thiophenes demonstrated their potential as anti-inflammatory agents in a carrageenan-induced rat paw edema model.[6] The presence of both the thiophene and morpholine moieties in 4-[(5-Bromothiophen-2-yl)methyl]morpholine makes it a candidate for investigation in inflammatory disease models.
Anticancer Activity
Numerous morpholine and thiophene derivatives have been investigated for their anticancer properties.[11][12][13][14][15] For example, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have shown inhibitory activity against mTOR and PI3Kα kinases, which are key targets in cancer therapy.[12] This suggests that 4-[(5-Bromothiophen-2-yl)methyl]morpholine could serve as a building block for the synthesis of new anticancer agents.
Logical Workflow for Biological Screening
A general workflow for the initial biological screening of 4-[(5-Bromothiophen-2-yl)methyl]morpholine is presented below.
Caption: A logical workflow for the initial biological screening of the title compound.
Signaling Pathways of Related Compounds
Given the absence of specific data for 4-[(5-Bromothiophen-2-yl)methyl]morpholine, we can infer potential mechanisms of action based on related structures. For example, some thiophene-based anti-inflammatory agents are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[9]
Caption: Hypothetical inhibition of COX/LOX pathways by a thiophene-morpholine derivative.
Conclusion
4-[(5-Bromothiophen-2-yl)methyl]morpholine is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is currently lacking in the public domain, its structural motifs suggest promising avenues for research in CNS disorders, inflammation, and oncology. The synthetic and screening workflows provided in this guide offer a framework for the future investigation of this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of 4-[(5-Bromothiophen-2-yl)methyl]morpholine.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-[(5-Bromothiophen-2-yl)methyl]morpholine [myskinrecipes.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 12. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
